Cas no 676236-50-3 (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanol)
1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
- [1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
- Maybridge3_001415
- [1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanol
- HMS1435A07
- BCB23650
- IDI1_012802
- Z2018
- (1-methyl-5-trifluoromethyl-1H-pyrazol-4-yl)methanol
- 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanol
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- Inchi: 1S/C6H7F3N2O/c1-11-5(6(7,8)9)4(3-12)2-10-11/h2,12H,3H2,1H3
- InChI Key: QXNXUWUDHVFUMM-UHFFFAOYSA-N
- SMILES: FC(C1=C(CO)C=NN1C)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 161
- XLogP3: 0.3
- Topological Polar Surface Area: 38
1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1723369-1g |
[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
676236-50-3 | 95% | 1g |
$971.0 | 2023-09-20 | |
| Enamine | EN300-1723369-5g |
[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
676236-50-3 | 95% | 5g |
$2816.0 | 2023-09-20 | |
| Enamine | EN300-1723369-10g |
[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
676236-50-3 | 95% | 10g |
$4176.0 | 2023-09-20 | |
| Enamine | EN300-1723369-0.05g |
[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
676236-50-3 | 95% | 0.05g |
$226.0 | 2023-09-20 | |
| Enamine | EN300-1723369-0.1g |
[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
676236-50-3 | 95% | 0.1g |
$337.0 | 2023-09-20 | |
| Enamine | EN300-1723369-0.25g |
[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
676236-50-3 | 95% | 0.25g |
$481.0 | 2023-09-20 | |
| Enamine | EN300-1723369-0.5g |
[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
676236-50-3 | 95% | 0.5g |
$758.0 | 2023-09-20 | |
| Enamine | EN300-1723369-1.0g |
[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
676236-50-3 | 95% | 1g |
$971.0 | 2023-06-04 | |
| Enamine | EN300-1723369-2.5g |
[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
676236-50-3 | 95% | 2.5g |
$1903.0 | 2023-09-20 | |
| Enamine | EN300-1723369-5.0g |
[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
676236-50-3 | 95% | 5g |
$2816.0 | 2023-06-04 |
1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanol Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanol
Introduction to 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanol (CAS No. 676236-50-3) and Its Emerging Applications in Chemical Biology
The compound 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanol (CAS No. 676236-50-3) represents a fascinating molecule with significant potential in the field of chemical biology and drug discovery. Its unique structural features, including a pyrazole core substituted with a methyl group at the 1-position, a trifluoromethyl group at the 5-position, and a hydroxymethyl moiety at the 4-position, endow it with distinctive physicochemical properties and biological activities. This introduction delves into the molecular characteristics, synthetic approaches, and cutting-edge applications of this compound, emphasizing its relevance to contemporary research.
The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its versatility and prevalence in bioactive molecules. The presence of a trifluoromethyl group further enhances the compound's pharmacological profile by improving metabolic stability, lipophilicity, and binding affinity to biological targets. The hydroxymethyl group introduces potential sites for further functionalization, enabling the synthesis of derivatives with tailored properties. These structural attributes make 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanol a valuable building block for exploring novel therapeutic interventions.
Recent advancements in synthetic methodologies have facilitated the efficient preparation of this compound. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled precise modifications to the pyrazole core, allowing researchers to fine-tune its biological activity. For instance, studies have demonstrated that introducing electron-withdrawing groups like the trifluoromethyl moiety can modulate receptor interactions, making this compound particularly relevant for developing targeted therapies against various diseases.
In the realm of drug discovery, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanol has been investigated for its potential as an intermediate in the synthesis of small-molecule inhibitors. Its structural framework is conducive to interactions with enzymes and receptors involved in critical biological pathways. Notably, research has highlighted its utility in developing compounds targeting inflammatory pathways and metabolic disorders. The trifluoromethyl group's ability to enhance binding affinity has been exploited in designing molecules that selectively inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play pivotal roles in inflammation.
Moreover, the hydroxymethyl group at the 4-position provides a handle for further derivatization, enabling the creation of prodrugs or analogs with improved pharmacokinetic profiles. This flexibility has been leveraged in designing compounds that exhibit enhanced solubility or bioavailability while maintaining potent biological activity. Such modifications are crucial for translating laboratory findings into effective clinical candidates.
Emerging research also suggests that 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanol may find applications beyond traditional drug development. Its unique chemical properties make it a promising candidate for use in biochemical assays and as a tool compound for studying enzyme mechanisms. The compound's ability to interact with biological targets without causing significant off-target effects has made it valuable in high-throughput screening campaigns aimed at identifying novel therapeutic agents.
The synthesis of this compound can be achieved through multiple pathways, each offering distinct advantages depending on the desired scale and purity requirements. One common approach involves condensation reactions between appropriately substituted hydrazines and ketones, followed by functional group transformations to introduce the desired substituents. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to construct complex pyrazole derivatives efficiently. These synthetic strategies highlight the compound's adaptability to diverse chemical transformations.
In conclusion, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ylmethanol (CAS No. 676236-50-3) is a versatile molecule with significant implications for chemical biology and drug discovery. Its unique structural features, combined with its synthetic accessibility, make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing our understanding of biological processes and improving human health.
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